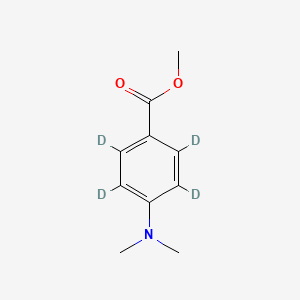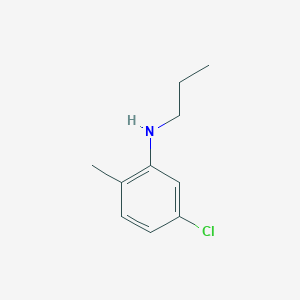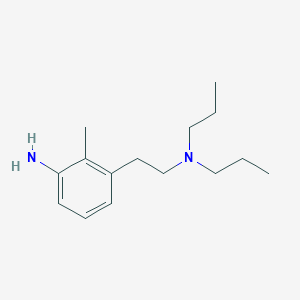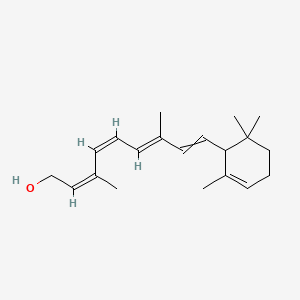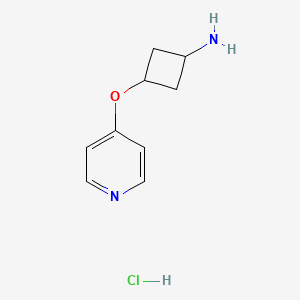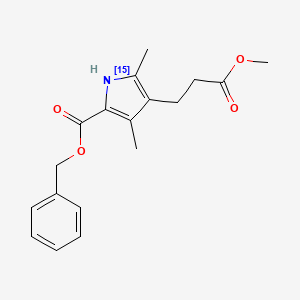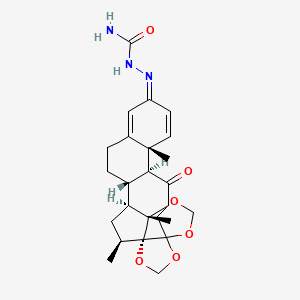
16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone is a synthetic steroid derivative. Steroid derivatives are often studied for their potential biological activities, including anti-inflammatory, anticancer, and antiviral properties. This compound is of interest due to its unique chemical structure, which may confer specific biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone typically involves multiple steps, starting from a suitable steroid precursor. Common steps may include:
Functional Group Protection: Protecting groups are often used to prevent unwanted reactions at specific sites.
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups.
Methylenedioxy Formation: This step involves the formation of methylenedioxy bridges, which can be achieved using reagents like formaldehyde and a suitable acid catalyst.
Semicarbazone Formation: The final step involves the reaction of the ketone group with semicarbazide to form the semicarbazone derivative.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reagent concentrations.
Purification Techniques: Employing techniques like crystallization, chromatography, and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or inflammation.
Industry: Potential use in the development of new materials or pharmaceuticals.
Mécanisme D'action
The mechanism of action of 16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone: A corticosteroid with anti-inflammatory properties.
Dexamethasone: Another corticosteroid used to treat inflammation and immune-related conditions.
Betamethasone: A synthetic glucocorticoid with potent anti-inflammatory effects.
Uniqueness
16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone is unique due to its specific chemical structure, which may confer distinct biological activities compared to other steroid derivatives. Its methylenedioxy bridges and semicarbazone group are not commonly found in other similar compounds, potentially leading to unique interactions with biological targets.
Propriétés
Formule moléculaire |
C25H33N3O6 |
|---|---|
Poids moléculaire |
471.5 g/mol |
InChI |
InChI=1S/C25H33N3O6/c1-14-8-18-17-5-4-15-9-16(27-28-21(26)30)6-7-22(15,2)20(17)19(29)10-23(18,3)25(14)24(33-13-34-25)11-31-12-32-24/h6-7,9,14,17-18,20H,4-5,8,10-13H2,1-3H3,(H3,26,28,30)/b27-16-/t14-,17-,18-,20+,22-,23-,24?,25+/m0/s1 |
Clé InChI |
YISHKSDOXRWYLO-NUHMIIICSA-N |
SMILES isomérique |
C[C@H]1C[C@H]2[C@@H]3CCC4=C/C(=N\NC(=O)N)/C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@@]15C6(COCO6)OCO5)C)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=NNC(=O)N)C=CC4(C3C(=O)CC2(C15C6(COCO6)OCO5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


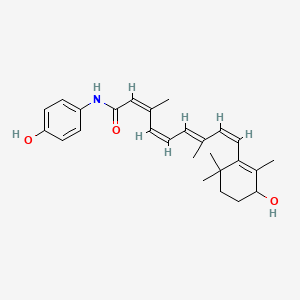
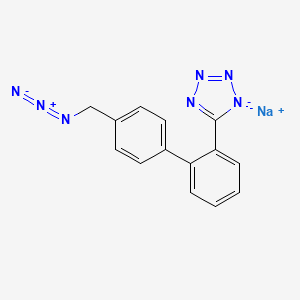
![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
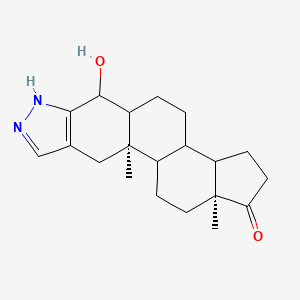
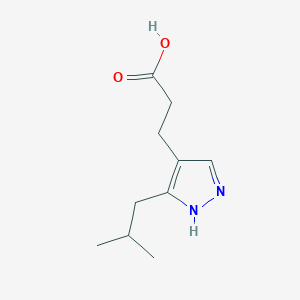
![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)
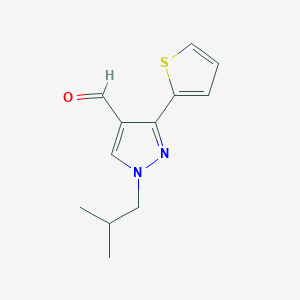
![7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid](/img/structure/B13445415.png)
